molecular formula C12H6Cl4 B12308255 2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5

2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12308255
M. Wt: 297.0 g/mol
InChI Key: BLAYIQLVUNIICD-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,5,6-tetrachlorobiphenyl, a polychlorinated biphenyl (PCB) compound. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is an isotope of hydrogen. The presence of chlorine atoms at specific positions on the biphenyl structure makes it a persistent organic pollutant with significant environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl compounds under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The deuterated form is prepared by substituting hydrogen atoms with deuterium using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using continuous flow reactors to ensure consistent product quality. The deuteration process is integrated into the production line to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular receptors and enzymes. It primarily acts as an endocrine disruptor, interfering with hormone signaling pathways. The compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in various toxicological effects, including disruption of reproductive and developmental processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’,5,5’-Tetrachlorobiphenyl: Another PCB compound with chlorine atoms at different positions.

    2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms.

    2’,3,4,5-Tetrachlorobiphenyl: A PCB with a different substitution pattern .

Uniqueness

2,3,5,6-Tetrachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterated form, which provides distinct advantages in analytical chemistry. The presence of deuterium allows for more precise detection and quantification in mass spectrometry, making it a valuable tool in environmental and toxicological studies .

Properties

Molecular Formula

C12H6Cl4

Molecular Weight

297.0 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetrachlorophenyl)benzene

InChI

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D

InChI Key

BLAYIQLVUNIICD-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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